Cas no 88497-87-4 (Manassantin A)

Manassantin A structure
Manassantin A structure
اسم المنتج:Manassantin A
كاس عدد:88497-87-4
وسط:C42H52O11
ميغاواط:732.855693817139
CID:723637
PubChem ID:145892

Manassantin A الخواص الكيميائية والفيزيائية

الاسم و المعرف

    • Benzenemethanol, a,a'-[[(2S,3R,4R,5S)-tetrahydro-3,4-dimethyl-2,5-furandiyl]bis[(2-methoxy-4,1-phenylene)oxy-(1R)-ethylidene]]bis[3,4-dimethoxy-,(aR,a'R)-
    • Manassantin A
    • 1-(3,4-dimethoxyphenyl)-3-[4-[5-[4-[3-(3,4-dimethoxyphenyl)-3-hydroxypropoxy]-3-methoxyphenyl]-3,4-dimethyloxolan-2-yl]-2-methoxyphenoxy]propan-1-ol
    • Benzenemethanol, a,a'-[[(2S,3R,4R,5S)-tetrahydro-3,4-dimethyl-2,5-furandiyl]bis[(2-methoxy-4,1-phenylene)oxy-(1R)-ethylidene]
    • (αR,α′R)-α,α′-[[(2S,3R,4R,5S)-Tetrahydro-3,4-dimethyl-2,5-furandiyl]bis[(2-methoxy-4,1-phenylene)oxy-(1R)-ethylidene]]bis[3,4-dimethoxybenzenemethanol] (ACI)
    • (-)-Manassantin A
    • HNP 98701C
    • Saucernetin A
    • MFCD01744932
    • DTXSID601008192
    • 3,3'-{(3,4-Dimethyloxolane-2,5-diyl)bis[(2-methoxy-4,1-phenylene)oxy]}bis[1-(3,4-dimethoxyphenyl)propan-1-olato]
    • BRN 4640385
    • Benzenemethanol, alpha,alpha'-((tetrahydro-3,4-dimethyl-2,5-furandiyl)bis((2-methoxy-4,1-phenylene)oxyethylidene))bis(3,4-dimethoxy-
    • Manassantin A , HPLC Grade
    • (1R,2R,1'R,2'R)-2,2'-{[(2S,3R,4R,5S)-3,4-dimethyltetrahydrofuran-2,5-diyl]bis[(2-methoxybenzene-4,1-diyl)oxy]}bis[1-(3,4-dimethoxyphenyl)propan-1-ol]
    • CHEMBL550919
    • SCHEMBL16442135
    • Benzenemethanol, alpha,alpha'-[[(2S,3R,4R,5S)-tetrahydro-3,4-dimethyl-2,5-furandiyl]bis[(2-methoxy-4,1-phenylene)oxy-(1R)-ethylidene]]bis[3,4-dimethoxy-, (alphaR,alpha'R)-
    • (1R,1'R,2R,2'R)-2,2'-((((2S,3R,4R,5S)-3,4-Dimethyltetrahydrofuran-2,5-diyl)bis(2-methoxy-4,1-phenylene))bis(oxy))bis(1-(3,4-dimethoxyphenyl)propan-1-ol)
    • (1R,2R)-1-(3,4-dimethoxyphenyl)-2-[4-[(2S,3R,4R,5S)-5-[4-[(1R,2R)-2-(3,4-dimethoxyphenyl)-2-hydroxy-1-methyl-ethoxy]-3-methoxy-phenyl]-3,4-dimethyl-tetrahydrofuran-2-yl]-2-methoxy-phenoxy]propan-1-ol
    • Q27135282
    • Manassantin A; Benzenemethanol, a,a'-[[(2S,3R,4R,5S)-tetrahydro-3,4-dimethyl-2,5-furandiyl]bis[(2-methoxy-4,1-phenylene)oxy-(1R)-ethylidene]]bis[3,4-dimethoxy-, (aR,a'R)-; (-)-Manassantin A; HNP 98701C; Manassantin A; Saucernetin A
    • 88497-87-4
    • AKOS040762018
    • CHEBI:66663
    • نواة داخلي: 1S/C42H52O11/c1-23-24(2)42(30-14-18-34(38(22-30)50-10)52-26(4)40(44)28-12-16-32(46-6)36(20-28)48-8)53-41(23)29-13-17-33(37(21-29)49-9)51-25(3)39(43)27-11-15-31(45-5)35(19-27)47-7/h11-26,39-44H,1-10H3/t23-,24-,25-,26-,39+,40+,41+,42+/m1/s1
    • مفتاح Inchi: ZGXXNVOBEIRACL-VOGCUZRYSA-N
    • ابتسامات: C[C@@H]1[C@@H](C)[C@@H](C2C=CC(O[C@H](C)[C@@H](C3C=CC(OC)=C(OC)C=3)O)=C(OC)C=2)O[C@@H]1C1C=CC(O[C@H](C)[C@@H](C2C=CC(OC)=C(OC)C=2)O)=C(OC)C=1

حساب السمة

  • نوعية دقيقة: 732.35100
  • النظائر كتلة واحدة: 732.350963
  • النظائر الذرية العد: 0
  • الرابطة الهيدروجينية المانحين العد: 2
  • عدد مستقبلات الهيدروجين بوند: 11
  • عدد الذرات الثقيلة: 53
  • تدوير ملزمة العد: 18
  • تعقيدات: 957
  • رابطة تساهمية وحدة العد: 1
  • مركز ستيريو الذرية العد: 0
  • عدد غير محدد من مراكز ستيريو الذرية: 6
  • السندات الثابتة ستيريو مركز العد: 0
  • غير محدد بوند مركز ستيريو العد: 0
  • إكسلوغ 3: 6.7
  • طوبولوجي سطح القطب: 124

الخصائص التجريبية

  • كثيف: 1.172±0.06 g/cm3 (20 ºC 760 Torr),
  • نقطة انصهار: 82-85 ºC
  • الذوبان: Insuluble (2.7E-4 g/L) (25 ºC),
  • بسا: 123.53000
  • لوغب: 7.82800

Manassantin A أمن المعلومات

  • إشارة عشوائية:Warning
  • ظروف التخزين:Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Manassantin A الأسعارأكثر . >>

مشروع No. اسم المنتج Cas No. نقاء مواصفة الأسعار وقت التحديث استفسار
TRC
M162005-10mg
Manassantin A
88497-87-4
10mg
$3157.00 2023-05-18
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
PHL83243-10MG
Manassantin A
88497-87-4
10mg
¥8622.88 2025-01-16
TRC
M162005-2.5mg
Manassantin A
88497-87-4
2.5mg
$ 800.00 2023-09-07
TargetMol Chemicals
TN4489-10mg
Manassantin A
88497-87-4
10mg
¥ 7700 2024-07-19
XI GE MA AO DE LI QI ( SHANG HAI ) MAO YI Co., Ltd.
PHL83243-10MG
88497-87-4
10MG
¥10482.15 2023-01-06
TRC
M162005-1mg
Manassantin A
88497-87-4
1mg
$345.00 2023-05-18
PhytoLab
83243-1000mg
Manassantin A
88497-87-4 ≥ 98.0 %
1000mg
€30900 2023-10-25
PhytoLab
83243-50mg
Manassantin A
88497-87-4 ≥ 98.0 %
50mg
€1854 2023-10-25
PhytoLab
83243-500mg
Manassantin A
88497-87-4 ≥ 98.0 %
500mg
€16480 2023-10-25
TargetMol Chemicals
TN4489-1 ml * 10 mm
Manassantin A
88497-87-4
1 ml * 10 mm
¥ 7800 2024-07-19

Manassantin A طريقة الإنتاج

طريقة الإنتاج 1

رد فعل الشرط
1.1 Reagents: Ammonium borohydride Solvents: Methanol ;  48 h, 25 °C
المراجع
Nucleophilic Addition of Organozinc Reagents to 2-Sulfonyl Cyclic Ethers: Stereoselective Synthesis of Manassantins A and B
Kim, Hyoungsu; et al, Organic Letters, 2009, 11(1), 89-92

طريقة الإنتاج 2

رد فعل الشرط
1.1 Reagents: Chlorodimethylaluminum Solvents: Dichloromethane ,  Hexane ;  0 °C; 1 h, 0 °C → rt; rt → 15 °C
1.2 Solvents: Dichloromethane ;  1 h, rt
1.3 Solvents: Water ;  pH 8
2.1 Reagents: Magnesium Solvents: Tetrahydrofuran ;  reflux
2.2 Solvents: Tetrahydrofuran ;  -50 °C; 1 h, -40 °C
2.3 Reagents: Ammonium chloride Solvents: Water
3.1 Solvents: Methanol ;  16 h, rt
المراجع
Total Synthesis and Stereochemical Confirmation of Manassantin A, B, and B1
Hanessian, Stephen; et al, Organic Letters, 2006, 8(24), 5477-5480

طريقة الإنتاج 3

رد فعل الشرط
1.1 Reagents: Calcium chloride Solvents: Dichloromethane ;  10 min, 25 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  25 °C
2.1 Reagents: Zinc bromide Solvents: Tetrahydrofuran ;  30 min, 25 °C
2.2 Solvents: Tetrahydrofuran ;  30 min, 25 °C; 25 °C → 0 °C
2.3 Reagents: Ammonium chloride Solvents: Water ;  0 °C
3.1 Reagents: Hydrogen Catalysts: Iridium(1+), [(1,2,5,6-η)-1,5-cyclooctadiene][1-[(4S,5S)-4,5-dihydro-5-methyl-2-… Solvents: Dichloromethane ;  1 h, 25 °C; 10 h, 25 °C
4.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ,  Ethyl acetate ;  4 h, 25 °C
5.1 Catalysts: 2-[(1,1-Dimethylethyl)imino]-N,N-diethylhexahydro-1,3-dimethyl-2λ5-1,3,2-diazaph… Solvents: Dichloromethane ;  10 min, 0 °C
5.2 Solvents: Dichloromethane ;  0 °C → 25 °C; 30 min, 25 °C
5.3 Reagents: Ammonium chloride Solvents: Water ;  25 °C
6.1 Reagents: Ammonium borohydride Solvents: Methanol ;  48 h, 25 °C
المراجع
Nucleophilic Addition of Organozinc Reagents to 2-Sulfonyl Cyclic Ethers: Stereoselective Synthesis of Manassantins A and B
Kim, Hyoungsu; et al, Organic Letters, 2009, 11(1), 89-92

طريقة الإنتاج 4

رد فعل الشرط
1.1 Solvents: Methanol ;  16 h, rt
المراجع
Total Synthesis and Stereochemical Confirmation of Manassantin A, B, and B1
Hanessian, Stephen; et al, Organic Letters, 2006, 8(24), 5477-5480

طريقة الإنتاج 5

رد فعل الشرط
1.1 Reagents: Zinc bromide Solvents: Tetrahydrofuran ;  30 min, 25 °C
1.2 Solvents: Tetrahydrofuran ;  30 min, 25 °C; 25 °C → 0 °C
1.3 Reagents: Ammonium chloride Solvents: Water ;  0 °C
2.1 Reagents: Hydrogen Catalysts: Iridium(1+), [(1,2,5,6-η)-1,5-cyclooctadiene][1-[(4S,5S)-4,5-dihydro-5-methyl-2-… Solvents: Dichloromethane ;  1 h, 25 °C; 10 h, 25 °C
3.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ,  Ethyl acetate ;  4 h, 25 °C
4.1 Catalysts: 2-[(1,1-Dimethylethyl)imino]-N,N-diethylhexahydro-1,3-dimethyl-2λ5-1,3,2-diazaph… Solvents: Dichloromethane ;  10 min, 0 °C
4.2 Solvents: Dichloromethane ;  0 °C → 25 °C; 30 min, 25 °C
4.3 Reagents: Ammonium chloride Solvents: Water ;  25 °C
5.1 Reagents: Ammonium borohydride Solvents: Methanol ;  48 h, 25 °C
المراجع
Nucleophilic Addition of Organozinc Reagents to 2-Sulfonyl Cyclic Ethers: Stereoselective Synthesis of Manassantins A and B
Kim, Hyoungsu; et al, Organic Letters, 2009, 11(1), 89-92

طريقة الإنتاج 6

رد فعل الشرط
1.1 Catalysts: 2-[(1,1-Dimethylethyl)imino]-N,N-diethylhexahydro-1,3-dimethyl-2λ5-1,3,2-diazaph… Solvents: Dichloromethane ;  10 min, 0 °C
1.2 Solvents: Dichloromethane ;  0 °C → 25 °C; 30 min, 25 °C
1.3 Reagents: Ammonium chloride Solvents: Water ;  25 °C
2.1 Reagents: Ammonium borohydride Solvents: Methanol ;  48 h, 25 °C
المراجع
Nucleophilic Addition of Organozinc Reagents to 2-Sulfonyl Cyclic Ethers: Stereoselective Synthesis of Manassantins A and B
Kim, Hyoungsu; et al, Organic Letters, 2009, 11(1), 89-92

طريقة الإنتاج 7

رد فعل الشرط
1.1 Reagents: Hydrogen Catalysts: Palladium dihydroxide Solvents: Ethyl acetate ;  20 min, rt
2.1 Reagents: 2-[(1,1-Dimethylethyl)imino]-N,N-diethylhexahydro-1,3-dimethyl-2λ5-1,3,2-diazaph… ;  1.5 h, -40 °C; -40 °C → 0 °C
2.2 Reagents: Water
3.1 Reagents: Chlorodimethylaluminum Solvents: Dichloromethane ,  Hexane ;  0 °C; 1 h, 0 °C → rt; rt → 15 °C
3.2 Solvents: Dichloromethane ;  1 h, rt
3.3 Solvents: Water ;  pH 8
4.1 Reagents: Magnesium Solvents: Tetrahydrofuran ;  reflux
4.2 Solvents: Tetrahydrofuran ;  -50 °C; 1 h, -40 °C
4.3 Reagents: Ammonium chloride Solvents: Water
5.1 Solvents: Methanol ;  16 h, rt
المراجع
Total Synthesis and Stereochemical Confirmation of Manassantin A, B, and B1
Hanessian, Stephen; et al, Organic Letters, 2006, 8(24), 5477-5480

طريقة الإنتاج 8

رد فعل الشرط
1.1 Reagents: Triethylamine Solvents: Dichloromethane ;  15 min, 0 °C
1.2 Reagents: Water
2.1 Reagents: Triethylamine ,  Methanesulfonyl chloride Solvents: Dichloromethane ;  -78 °C; 3 h, -78 °C → -10 °C; 2 h, 0 °C
2.2 Reagents: Water
3.1 Reagents: Lithium hydroxide Solvents: Methanol ,  Tetrahydrofuran ,  Water ;  2 h, rt
4.1 Reagents: Hydrogen Catalysts: Palladium dihydroxide Solvents: Ethyl acetate ;  20 min, rt
5.1 Reagents: 2-[(1,1-Dimethylethyl)imino]-N,N-diethylhexahydro-1,3-dimethyl-2λ5-1,3,2-diazaph… ;  1.5 h, -40 °C; -40 °C → 0 °C
5.2 Reagents: Water
6.1 Reagents: Chlorodimethylaluminum Solvents: Dichloromethane ,  Hexane ;  0 °C; 1 h, 0 °C → rt; rt → 15 °C
6.2 Solvents: Dichloromethane ;  1 h, rt
6.3 Solvents: Water ;  pH 8
7.1 Reagents: Magnesium Solvents: Tetrahydrofuran ;  reflux
7.2 Solvents: Tetrahydrofuran ;  -50 °C; 1 h, -40 °C
7.3 Reagents: Ammonium chloride Solvents: Water
8.1 Solvents: Methanol ;  16 h, rt
المراجع
Total Synthesis and Stereochemical Confirmation of Manassantin A, B, and B1
Hanessian, Stephen; et al, Organic Letters, 2006, 8(24), 5477-5480

طريقة الإنتاج 9

رد فعل الشرط
1.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ,  Ethyl acetate ;  4 h, 25 °C
2.1 Catalysts: 2-[(1,1-Dimethylethyl)imino]-N,N-diethylhexahydro-1,3-dimethyl-2λ5-1,3,2-diazaph… Solvents: Dichloromethane ;  10 min, 0 °C
2.2 Solvents: Dichloromethane ;  0 °C → 25 °C; 30 min, 25 °C
2.3 Reagents: Ammonium chloride Solvents: Water ;  25 °C
3.1 Reagents: Ammonium borohydride Solvents: Methanol ;  48 h, 25 °C
المراجع
Nucleophilic Addition of Organozinc Reagents to 2-Sulfonyl Cyclic Ethers: Stereoselective Synthesis of Manassantins A and B
Kim, Hyoungsu; et al, Organic Letters, 2009, 11(1), 89-92

طريقة الإنتاج 10

رد فعل الشرط
1.1 Reagents: Lithium hydroxide Solvents: Methanol ,  Tetrahydrofuran ,  Water ;  2 h, rt
2.1 Reagents: Hydrogen Catalysts: Palladium dihydroxide Solvents: Ethyl acetate ;  20 min, rt
3.1 Reagents: 2-[(1,1-Dimethylethyl)imino]-N,N-diethylhexahydro-1,3-dimethyl-2λ5-1,3,2-diazaph… ;  1.5 h, -40 °C; -40 °C → 0 °C
3.2 Reagents: Water
4.1 Reagents: Chlorodimethylaluminum Solvents: Dichloromethane ,  Hexane ;  0 °C; 1 h, 0 °C → rt; rt → 15 °C
4.2 Solvents: Dichloromethane ;  1 h, rt
4.3 Solvents: Water ;  pH 8
5.1 Reagents: Magnesium Solvents: Tetrahydrofuran ;  reflux
5.2 Solvents: Tetrahydrofuran ;  -50 °C; 1 h, -40 °C
5.3 Reagents: Ammonium chloride Solvents: Water
6.1 Solvents: Methanol ;  16 h, rt
المراجع
Total Synthesis and Stereochemical Confirmation of Manassantin A, B, and B1
Hanessian, Stephen; et al, Organic Letters, 2006, 8(24), 5477-5480

طريقة الإنتاج 11

رد فعل الشرط
1.1 Reagents: Hydrogen Catalysts: Iridium(1+), [(1,2,5,6-η)-1,5-cyclooctadiene][1-[(4S,5S)-4,5-dihydro-5-methyl-2-… Solvents: Dichloromethane ;  1 h, 25 °C; 10 h, 25 °C
2.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ,  Ethyl acetate ;  4 h, 25 °C
3.1 Catalysts: 2-[(1,1-Dimethylethyl)imino]-N,N-diethylhexahydro-1,3-dimethyl-2λ5-1,3,2-diazaph… Solvents: Dichloromethane ;  10 min, 0 °C
3.2 Solvents: Dichloromethane ;  0 °C → 25 °C; 30 min, 25 °C
3.3 Reagents: Ammonium chloride Solvents: Water ;  25 °C
4.1 Reagents: Ammonium borohydride Solvents: Methanol ;  48 h, 25 °C
المراجع
Nucleophilic Addition of Organozinc Reagents to 2-Sulfonyl Cyclic Ethers: Stereoselective Synthesis of Manassantins A and B
Kim, Hyoungsu; et al, Organic Letters, 2009, 11(1), 89-92

طريقة الإنتاج 12

رد فعل الشرط
1.1 Reagents: Magnesium Solvents: Tetrahydrofuran ;  reflux
1.2 Solvents: Tetrahydrofuran ;  -50 °C; 1 h, -40 °C
1.3 Reagents: Ammonium chloride Solvents: Water
2.1 Solvents: Methanol ;  16 h, rt
المراجع
Total Synthesis and Stereochemical Confirmation of Manassantin A, B, and B1
Hanessian, Stephen; et al, Organic Letters, 2006, 8(24), 5477-5480

طريقة الإنتاج 13

رد فعل الشرط
1.1 Reagents: Diisobutylaluminum hydride Solvents: Dichloromethane ,  Toluene ;  1 h, -78 °C
1.2 Reagents: Sodium hydroxide Solvents: Methanol ,  Water ;  1 h, 25 °C
2.1 Reagents: Calcium chloride Catalysts: Camphorsulfonic acid Solvents: Dichloromethane ;  4 h, 25 °C
2.2 Reagents: Sodium bicarbonate Solvents: Water ;  25 °C
3.1 Reagents: Zinc bromide Solvents: Tetrahydrofuran ;  30 min, 25 °C
3.2 Solvents: Tetrahydrofuran ;  1 h, 25 °C; 25 °C → 0 °C
3.3 Reagents: Ammonium chloride Solvents: Water
4.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ,  Ethyl acetate ;  4 h, 25 °C
5.1 Catalysts: 2-[(1,1-Dimethylethyl)imino]-N,N-diethylhexahydro-1,3-dimethyl-2λ5-1,3,2-diazaph… Solvents: Dichloromethane ;  10 min, 0 °C
5.2 Solvents: Dichloromethane ;  0 °C → 25 °C; 30 min, 25 °C
5.3 Reagents: Ammonium chloride Solvents: Water ;  25 °C
6.1 Reagents: Ammonium borohydride Solvents: Methanol ;  48 h, 25 °C
المراجع
Nucleophilic Addition of Organozinc Reagents to 2-Sulfonyl Cyclic Ethers: Stereoselective Synthesis of Manassantins A and B
Kim, Hyoungsu; et al, Organic Letters, 2009, 11(1), 89-92

طريقة الإنتاج 14

رد فعل الشرط
1.1 Reagents: Diisobutylaluminum hydride Solvents: Dichloromethane ,  Toluene ;  10 min, -78 °C
1.2 Reagents: Sodium hydroxide Solvents: Methanol ,  Water ;  1 h, 25 °C
2.1 Reagents: Calcium chloride Solvents: Dichloromethane ;  10 min, 25 °C
2.2 Reagents: Sodium bicarbonate Solvents: Water ;  25 °C
3.1 Reagents: Zinc bromide Solvents: Tetrahydrofuran ;  30 min, 25 °C
3.2 Solvents: Tetrahydrofuran ;  30 min, 25 °C; 25 °C → 0 °C
3.3 Reagents: Ammonium chloride Solvents: Water ;  0 °C
4.1 Reagents: Hydrogen Catalysts: Iridium(1+), [(1,2,5,6-η)-1,5-cyclooctadiene][1-[(4S,5S)-4,5-dihydro-5-methyl-2-… Solvents: Dichloromethane ;  1 h, 25 °C; 10 h, 25 °C
5.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ,  Ethyl acetate ;  4 h, 25 °C
6.1 Catalysts: 2-[(1,1-Dimethylethyl)imino]-N,N-diethylhexahydro-1,3-dimethyl-2λ5-1,3,2-diazaph… Solvents: Dichloromethane ;  10 min, 0 °C
6.2 Solvents: Dichloromethane ;  0 °C → 25 °C; 30 min, 25 °C
6.3 Reagents: Ammonium chloride Solvents: Water ;  25 °C
7.1 Reagents: Ammonium borohydride Solvents: Methanol ;  48 h, 25 °C
المراجع
Nucleophilic Addition of Organozinc Reagents to 2-Sulfonyl Cyclic Ethers: Stereoselective Synthesis of Manassantins A and B
Kim, Hyoungsu; et al, Organic Letters, 2009, 11(1), 89-92

طريقة الإنتاج 15

رد فعل الشرط
1.1 Reagents: Triethylamine ,  Methanesulfonyl chloride Solvents: Dichloromethane ;  -78 °C; 3 h, -78 °C → -10 °C; 2 h, 0 °C
1.2 Reagents: Water
2.1 Reagents: Lithium hydroxide Solvents: Methanol ,  Tetrahydrofuran ,  Water ;  2 h, rt
3.1 Reagents: Hydrogen Catalysts: Palladium dihydroxide Solvents: Ethyl acetate ;  20 min, rt
4.1 Reagents: 2-[(1,1-Dimethylethyl)imino]-N,N-diethylhexahydro-1,3-dimethyl-2λ5-1,3,2-diazaph… ;  1.5 h, -40 °C; -40 °C → 0 °C
4.2 Reagents: Water
5.1 Reagents: Chlorodimethylaluminum Solvents: Dichloromethane ,  Hexane ;  0 °C; 1 h, 0 °C → rt; rt → 15 °C
5.2 Solvents: Dichloromethane ;  1 h, rt
5.3 Solvents: Water ;  pH 8
6.1 Reagents: Magnesium Solvents: Tetrahydrofuran ;  reflux
6.2 Solvents: Tetrahydrofuran ;  -50 °C; 1 h, -40 °C
6.3 Reagents: Ammonium chloride Solvents: Water
7.1 Solvents: Methanol ;  16 h, rt
المراجع
Total Synthesis and Stereochemical Confirmation of Manassantin A, B, and B1
Hanessian, Stephen; et al, Organic Letters, 2006, 8(24), 5477-5480

طريقة الإنتاج 16

رد فعل الشرط
1.1 Reagents: Calcium chloride Catalysts: Camphorsulfonic acid Solvents: Dichloromethane ;  4 h, 25 °C
1.2 Reagents: Sodium bicarbonate Solvents: Water ;  25 °C
2.1 Reagents: Zinc bromide Solvents: Tetrahydrofuran ;  30 min, 25 °C
2.2 Solvents: Tetrahydrofuran ;  1 h, 25 °C; 25 °C → 0 °C
2.3 Reagents: Ammonium chloride Solvents: Water
3.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ,  Ethyl acetate ;  4 h, 25 °C
4.1 Catalysts: 2-[(1,1-Dimethylethyl)imino]-N,N-diethylhexahydro-1,3-dimethyl-2λ5-1,3,2-diazaph… Solvents: Dichloromethane ;  10 min, 0 °C
4.2 Solvents: Dichloromethane ;  0 °C → 25 °C; 30 min, 25 °C
4.3 Reagents: Ammonium chloride Solvents: Water ;  25 °C
5.1 Reagents: Ammonium borohydride Solvents: Methanol ;  48 h, 25 °C
المراجع
Nucleophilic Addition of Organozinc Reagents to 2-Sulfonyl Cyclic Ethers: Stereoselective Synthesis of Manassantins A and B
Kim, Hyoungsu; et al, Organic Letters, 2009, 11(1), 89-92

طريقة الإنتاج 17

رد فعل الشرط
1.1 Reagents: Zinc bromide Solvents: Tetrahydrofuran ;  30 min, 25 °C
1.2 Solvents: Tetrahydrofuran ;  1 h, 25 °C; 25 °C → 0 °C
1.3 Reagents: Ammonium chloride Solvents: Water
2.1 Reagents: Hydrogen Catalysts: Palladium Solvents: Ethanol ,  Ethyl acetate ;  4 h, 25 °C
3.1 Catalysts: 2-[(1,1-Dimethylethyl)imino]-N,N-diethylhexahydro-1,3-dimethyl-2λ5-1,3,2-diazaph… Solvents: Dichloromethane ;  10 min, 0 °C
3.2 Solvents: Dichloromethane ;  0 °C → 25 °C; 30 min, 25 °C
3.3 Reagents: Ammonium chloride Solvents: Water ;  25 °C
4.1 Reagents: Ammonium borohydride Solvents: Methanol ;  48 h, 25 °C
المراجع
Nucleophilic Addition of Organozinc Reagents to 2-Sulfonyl Cyclic Ethers: Stereoselective Synthesis of Manassantins A and B
Kim, Hyoungsu; et al, Organic Letters, 2009, 11(1), 89-92

طريقة الإنتاج 18

رد فعل الشرط
1.1 Reagents: 2-[(1,1-Dimethylethyl)imino]-N,N-diethylhexahydro-1,3-dimethyl-2λ5-1,3,2-diazaph… ;  1.5 h, -40 °C; -40 °C → 0 °C
1.2 Reagents: Water
2.1 Reagents: Chlorodimethylaluminum Solvents: Dichloromethane ,  Hexane ;  0 °C; 1 h, 0 °C → rt; rt → 15 °C
2.2 Solvents: Dichloromethane ;  1 h, rt
2.3 Solvents: Water ;  pH 8
3.1 Reagents: Magnesium Solvents: Tetrahydrofuran ;  reflux
3.2 Solvents: Tetrahydrofuran ;  -50 °C; 1 h, -40 °C
3.3 Reagents: Ammonium chloride Solvents: Water
4.1 Solvents: Methanol ;  16 h, rt
المراجع
Total Synthesis and Stereochemical Confirmation of Manassantin A, B, and B1
Hanessian, Stephen; et al, Organic Letters, 2006, 8(24), 5477-5480

Manassantin A Raw materials

Manassantin A Preparation Products

الموردين الموصى بهم
Shanghai Jinhuan Chemical CO., LTD.
عضو ذهبي
Audited Supplier مراجعة المورد
مورد الصين
كميّة كبيرة
Shanghai Jinhuan Chemical CO., LTD.
Nanjing Jubai Biopharm
عضو ذهبي
Audited Supplier مراجعة المورد
مورد الصين
كميّة كبيرة
Nanjing Jubai Biopharm
钜澜化工科技(青岛)有限公司
عضو ذهبي
Audited Supplier مراجعة المورد
مورد الصين
كميّة كبيرة
钜澜化工科技(青岛)有限公司
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
عضو ذهبي
Audited Supplier مراجعة المورد
مورد الصين
كميّة كبيرة
HUNAN  CHEMFISH PHARMACEUTICAL CO.,LTD
Xiamen PinR Bio-tech Co., Ltd.
عضو ذهبي
Audited Supplier مراجعة المورد
مورد الصين
كميّة كبيرة
Xiamen PinR Bio-tech Co., Ltd.